molecular formula C10H16FNO2 B14037153 Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Katalognummer: B14037153
Molekulargewicht: 201.24 g/mol
InChI-Schlüssel: BJARZHUOZVOTQI-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is a fluorinated pyrrolizine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolizine precursor.

    Fluorination: Introduction of the fluorine atom at the 2-position is achieved using fluorinating agents under controlled conditions.

    Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the desired (2S,8R) configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,8R)-8-Methyl-2-decanol propanoate
  • (S)-2-(Diphenylmethyl)-pyrrolidine

Uniqueness

ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is unique due to its fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Eigenschaften

Molekularformel

C10H16FNO2

Molekulargewicht

201.24 g/mol

IUPAC-Name

ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

InChI

InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1

InChI-Schlüssel

BJARZHUOZVOTQI-WCBMZHEXSA-N

Isomerische SMILES

CCOC(=O)[C@]12CCCN1C[C@H](C2)F

Kanonische SMILES

CCOC(=O)C12CCCN1CC(C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.